![molecular formula C20H24N2O3 B268904 N-{4-[(tert-butylamino)carbonyl]phenyl}-3-ethoxybenzamide](/img/structure/B268904.png)
N-{4-[(tert-butylamino)carbonyl]phenyl}-3-ethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[(tert-butylamino)carbonyl]phenyl}-3-ethoxybenzamide, also known as Boc3-EBA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields, including medicinal chemistry, drug discovery, and nanotechnology.
Wirkmechanismus
The mechanism of action of N-{4-[(tert-butylamino)carbonyl]phenyl}-3-ethoxybenzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell growth and survival. N-{4-[(tert-butylamino)carbonyl]phenyl}-3-ethoxybenzamide has been shown to inhibit the activity of proteasomes, which are responsible for degrading proteins in cells. This inhibition leads to the accumulation of misfolded and damaged proteins, which can induce apoptosis in cancer cells. N-{4-[(tert-butylamino)carbonyl]phenyl}-3-ethoxybenzamide has also been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. This inhibition can lead to the upregulation of tumor suppressor genes and the downregulation of oncogenes, which can inhibit cancer cell growth.
Biochemical and Physiological Effects:
N-{4-[(tert-butylamino)carbonyl]phenyl}-3-ethoxybenzamide has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, and modulation of gene expression. Additionally, N-{4-[(tert-butylamino)carbonyl]phenyl}-3-ethoxybenzamide has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. N-{4-[(tert-butylamino)carbonyl]phenyl}-3-ethoxybenzamide has also been investigated for its potential as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-{4-[(tert-butylamino)carbonyl]phenyl}-3-ethoxybenzamide is its versatility, as it can be functionalized with various targeting moieties to selectively deliver drugs to specific cells or tissues. Additionally, N-{4-[(tert-butylamino)carbonyl]phenyl}-3-ethoxybenzamide has been shown to exhibit low toxicity and high selectivity towards cancer cells, making it a promising candidate for anticancer drug development. However, one of the limitations of N-{4-[(tert-butylamino)carbonyl]phenyl}-3-ethoxybenzamide is its relatively complex synthesis method, which can make it difficult to produce in large quantities. Additionally, further studies are needed to fully understand the mechanism of action of N-{4-[(tert-butylamino)carbonyl]phenyl}-3-ethoxybenzamide and its potential side effects.
Zukünftige Richtungen
There are several potential future directions for research on N-{4-[(tert-butylamino)carbonyl]phenyl}-3-ethoxybenzamide. One area of interest is the development of N-{4-[(tert-butylamino)carbonyl]phenyl}-3-ethoxybenzamide-based drug delivery systems for targeted cancer therapy. Another area of interest is the investigation of N-{4-[(tert-butylamino)carbonyl]phenyl}-3-ethoxybenzamide as a potential neuroprotective agent for the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-{4-[(tert-butylamino)carbonyl]phenyl}-3-ethoxybenzamide and its potential applications in nanotechnology.
Synthesemethoden
N-{4-[(tert-butylamino)carbonyl]phenyl}-3-ethoxybenzamide can be synthesized through a multi-step process that involves the reaction of 3-ethoxybenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with N-(tert-butoxycarbonyl)-4-aminophenol. The final step involves the reaction of the resulting intermediate with tert-butyl isocyanate to form N-{4-[(tert-butylamino)carbonyl]phenyl}-3-ethoxybenzamide.
Wissenschaftliche Forschungsanwendungen
N-{4-[(tert-butylamino)carbonyl]phenyl}-3-ethoxybenzamide has been studied extensively for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells and inducing apoptosis. N-{4-[(tert-butylamino)carbonyl]phenyl}-3-ethoxybenzamide has also been studied for its potential as a drug delivery system, as it can be functionalized with various targeting moieties to selectively deliver drugs to specific cells or tissues. Additionally, N-{4-[(tert-butylamino)carbonyl]phenyl}-3-ethoxybenzamide has been investigated for its potential applications in nanotechnology, as it can be used to synthesize nanoparticles with unique properties.
Eigenschaften
Produktname |
N-{4-[(tert-butylamino)carbonyl]phenyl}-3-ethoxybenzamide |
---|---|
Molekularformel |
C20H24N2O3 |
Molekulargewicht |
340.4 g/mol |
IUPAC-Name |
N-[4-(tert-butylcarbamoyl)phenyl]-3-ethoxybenzamide |
InChI |
InChI=1S/C20H24N2O3/c1-5-25-17-8-6-7-15(13-17)18(23)21-16-11-9-14(10-12-16)19(24)22-20(2,3)4/h6-13H,5H2,1-4H3,(H,21,23)(H,22,24) |
InChI-Schlüssel |
FSGHEOJWUPAEMS-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)NC(C)(C)C |
Kanonische SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)NC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.